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Compound of Interest

Compound Name: Dazadrol

Cat. No.: B1615674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dazadrol (CAS 47029-84-5) is a synthetic compound classified as a pyridinemethanol

derivative. Developed in the 1970s, it has been investigated for its potential as an

antidepressant. The primary mechanism of action of Dazadrol is the inhibition of noradrenaline

(norepinephrine) reuptake, which leads to increased concentrations of this neurotransmitter in

the synaptic cleft. This technical guide provides a comprehensive overview of the known

physicochemical properties of Dazadrol, general experimental protocols for their determination,

a plausible synthetic route, and a visualization of its targeted signaling pathway.

Physicochemical Properties of Dazadrol
Quantitative data for the physicochemical properties of Dazadrol are limited, with most

available information being predicted values. These properties are summarized in the table

below.
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Property Value Source

Molecular Formula C₁₅H₁₄ClN₃O -

Molar Mass 287.75 g/mol [1]

CAS Number 47029-84-5 [1]

IUPAC Name

(4-chlorophenyl)-(4,5-dihydro-

1H-imidazol-2-yl)pyridin-2-

ylmethanol

[1]

SMILES
C1CN=C(N1)C(C2=CC=C(C=

C2)Cl)(C3=CC=CC=N3)O
[1]

InChI

InChI=1S/C15H14ClN3O/c16-

12-6-4-11(5-7-12)15(20,14-18-

9-10-19-14)13-3-1-2-8-17-

13/h1-8,20H,9-10H2,(H,18,19)

[1]

Predicted Boiling Point 529.7 ± 50.0 °C

Predicted Density 1.34 ± 0.1 g/cm³

Predicted pKa 9.79 ± 0.29

Predicted LogP Not available -

Water Solubility Not available -

Experimental Protocols for Physicochemical
Property Determination
While specific experimental data for Dazadrol is scarce, the following are standard

methodologies for determining the key physicochemical properties of active pharmaceutical

ingredients (APIs).

Melting Point Determination
The melting point of a solid API is a crucial indicator of purity and is typically determined using

a melting point apparatus.
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Methodology:

A small, finely powdered sample of the compound is packed into a capillary tube.

The capillary tube is placed in the heating block of a melting point apparatus.

The temperature is gradually increased, and the range from which the substance begins to

melt to when it is completely liquid is recorded as the melting point.

Boiling Point Determination
For liquid compounds or those that can be safely heated to their boiling point without

decomposition, the boiling point is determined.

Methodology:

A small volume of the substance is placed in a test tube with a boiling chip.

A thermometer is positioned with its bulb just above the liquid surface.

The test tube is heated, and the temperature at which the liquid boils and its vapor pressure

equals the atmospheric pressure is recorded.

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For

pharmaceutical compounds, it is often determined by potentiometric titration or UV-Vis

spectrophotometry.

Methodology (Potentiometric Titration):

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a

water-methanol mixture).

The solution is titrated with a standardized solution of a strong acid or base.

The pH of the solution is measured after each addition of the titrant using a calibrated pH

meter.
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The pKa is determined from the inflection point of the resulting titration curve.

LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical

parameter in predicting its pharmacokinetic properties. The shake-flask method is a common

technique for its determination.

Methodology:

A solution of the compound is prepared in a biphasic system of n-octanol and water.

The mixture is shaken until equilibrium is reached.

The concentration of the compound in both the n-octanol and water phases is determined

using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance

Liquid Chromatography (HPLC).

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase.

Water Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's absorption and

bioavailability.

Methodology:

An excess amount of the solid compound is added to a known volume of water at a specific

temperature.

The mixture is agitated until equilibrium is achieved (typically 24-48 hours).

The saturated solution is filtered to remove any undissolved solid.

The concentration of the dissolved compound in the filtrate is quantified using an appropriate

analytical method (e.g., HPLC, UV-Vis spectroscopy).
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Synthesis and Characterization Workflow
A plausible synthetic route for Dazadrol, a pyridinemethanol derivative, would involve the

reaction of a pyridine-based precursor with an organometallic reagent.

Plausible Synthetic Workflow:

Starting Materials

Reaction Product Purification

Characterization

2-pyridyl(4-chlorophenyl)methanone

Grignard-type
Reaction

Imidazoline-based
organometallic reagent

Dazadrol Column
Chromatography

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry

IR Spectroscopy

Click to download full resolution via product page

Plausible workflow for Dazadrol synthesis and characterization.

Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to

confirm the chemical structure of the synthesized Dazadrol by identifying the chemical shifts

and coupling constants of the protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to

determine the exact molecular weight of the compound, confirming its elemental

composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic

functional groups present in the Dazadrol molecule, such as the O-H stretch of the alcohol

and C-N bonds of the pyridine and imidazoline rings.

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the

purity of the final compound.

Mechanism of Action: Noradrenaline Reuptake
Inhibition
Dazadrol functions as a noradrenaline reuptake inhibitor. In the central nervous system,

noradrenaline is released from presynaptic neurons into the synaptic cleft, where it binds to

adrenergic receptors on the postsynaptic neuron, propagating a nerve signal. The action of

noradrenaline is terminated by its reuptake into the presynaptic neuron via the norepinephrine

transporter (NET). Dazadrol blocks this transporter, leading to an accumulation of

noradrenaline in the synaptic cleft and enhanced neurotransmission.
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Signaling pathway of a noradrenaline reuptake inhibitor like Dazadrol.

Conclusion
Dazadrol is a noradrenaline reuptake inhibitor with potential antidepressant activity. While

experimentally determined physicochemical data are not readily available in the public domain,

this guide provides predicted values and outlines standard methodologies for their

experimental determination. The provided synthesis workflow and mechanism of action

diagram offer a foundational understanding for researchers and drug development
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professionals interested in this compound. Further experimental investigation is required to fully

characterize the physicochemical profile of Dazadrol and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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